molecular formula C9H6ClF3O2S B1450555 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride CAS No. 929256-65-5

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride

Cat. No.: B1450555
CAS No.: 929256-65-5
M. Wt: 270.66 g/mol
InChI Key: REBMFKYPZPZKKL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride is an organic compound with the molecular formula C9H6ClF3O2S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. Safety measures are also implemented to handle the reactive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, electrophilic aromatic substitution can lead to the formation of various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form complexes with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances its reactivity and stability in various chemical environments .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMFKYPZPZKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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